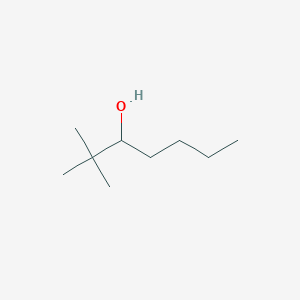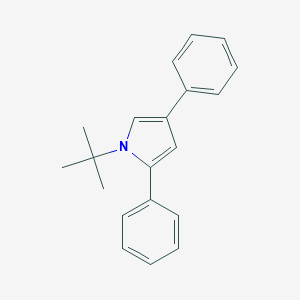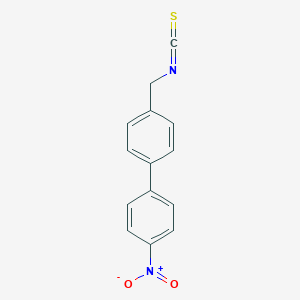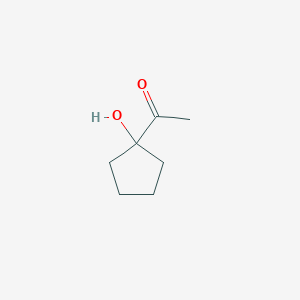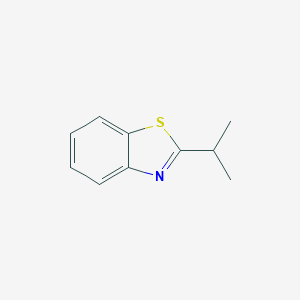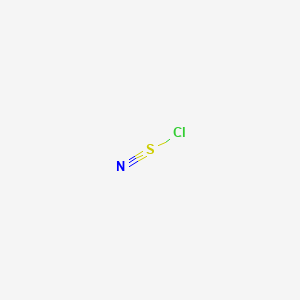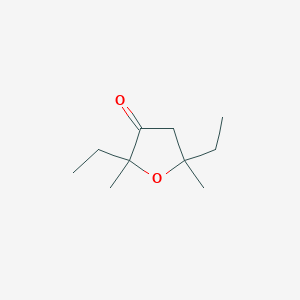
2,5-diethyl-2,5-dimethyloxolan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-diethyl-2,5-dimethyloxolan-3-one is an organic compound belonging to the furanone family It is characterized by its furan ring structure with two ethyl and two methyl groups attached to the ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2,5-diethyl-2,5-dimethyl-1,4-butanediol. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures to facilitate the formation of the furanone ring.
Industrial Production Methods: In industrial settings, the production of dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: 2,5-diethyl-2,5-dimethyloxolan-3-one can undergo oxidation reactions to form corresponding furanone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can lead to the formation of dihydrofuran derivatives. Sodium borohydride is a commonly used reducing agent.
Substitution: The compound can participate in substitution reactions, where one of the alkyl groups is replaced by another functional group. Halogenation reactions using halogens like chlorine or bromine are typical examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: Halogens (chlorine, bromine), catalysts, room temperature or slightly elevated temperatures.
Major Products Formed:
Oxidation: Furanone derivatives with additional oxygen-containing functional groups.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated furanone compounds.
科学研究应用
2,5-diethyl-2,5-dimethyloxolan-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma profile.
作用机制
The mechanism of action of dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Dihydro-2,5-dimethyl-3(2H)-furanone: Lacks the ethyl groups present in dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone.
2,5-Dimethyl-3(2H)-furanone: A simpler furanone compound with only methyl groups attached to the ring.
2,5-Diethyl-3(2H)-furanone: Contains ethyl groups but lacks the additional methyl groups.
Uniqueness: 2,5-diethyl-2,5-dimethyloxolan-3-one is unique due to the presence of both ethyl and methyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these groups can influence the compound’s reactivity, stability, and interactions with other molecules.
属性
CAS 编号 |
18063-89-3 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC 名称 |
2,5-diethyl-2,5-dimethyloxolan-3-one |
InChI |
InChI=1S/C10H18O2/c1-5-9(3)7-8(11)10(4,6-2)12-9/h5-7H2,1-4H3 |
InChI 键 |
ZRKCXPIUZAYNFE-UHFFFAOYSA-N |
SMILES |
CCC1(CC(=O)C(O1)(C)CC)C |
规范 SMILES |
CCC1(CC(=O)C(O1)(C)CC)C |
Key on ui other cas no. |
18063-89-3 |
同义词 |
2,5-Diethyl-4,5-dihydro-2,5-dimethyl-3(2H)-furanone |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S,3Z)-1-[(2S)-2-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetyl]-3-ethylideneazetidine-2-carboxylic acid](/img/structure/B100305.png)
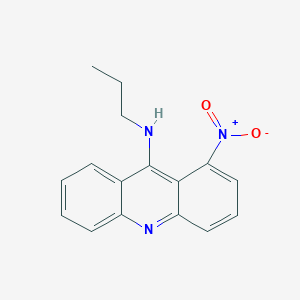
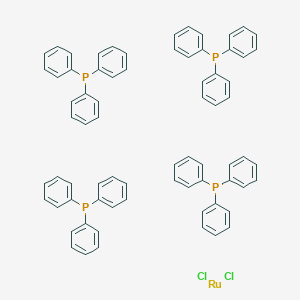
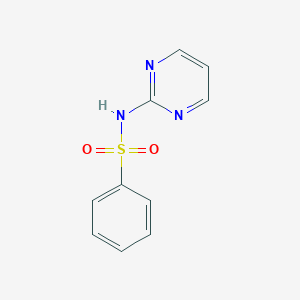
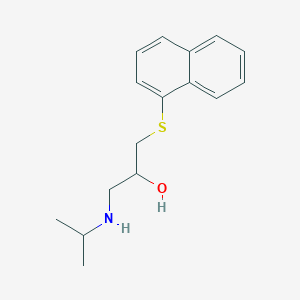
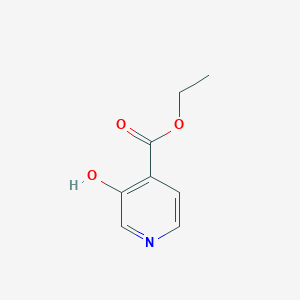
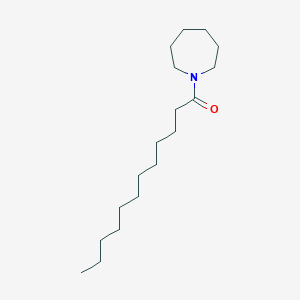
![N-Methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B100317.png)
